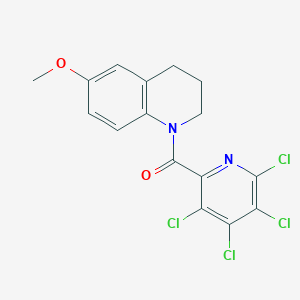
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline, also known as TTQ, is a novel compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors in the body. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has also been shown to bind to specific receptors in cancer cells, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects, including neuroprotective effects, anti-inflammatory effects, and anti-cancer effects. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin, which are important for mood regulation. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the production of certain cytokines, which are involved in the inflammatory response. In cancer cells, 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to induce cell death and inhibit cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline is its potential as a lead compound for drug development. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has shown promising results in various research fields and may be useful in the development of new drugs with improved efficacy and fewer side effects. However, one limitation of 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline is its limited solubility in water, which may make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline research, including further exploration of its mechanism of action, optimization of its synthesis method to improve yield and purity, and development of new derivatives with improved properties. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline may also be useful in the development of new drugs for the treatment of various diseases, including neurodegenerative diseases and cancer.
Synthesis Methods
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process that involves the reaction of 2,3,4,5-tetra-chloropyridine with 6-methoxy-1-tetralone, followed by a reduction reaction using sodium borohydride. The final step involves the reaction of the resulting compound with oxalyl chloride to produce 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has shown potential in various research fields, including neurology, cancer research, and drug development. In neurology, 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of cancer cells and may be a potential candidate for chemotherapy. In drug development, 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
properties
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3,4,5,6-tetrachloropyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N2O2/c1-24-9-4-5-10-8(7-9)3-2-6-22(10)16(23)14-12(18)11(17)13(19)15(20)21-14/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZWAIRIJOYDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

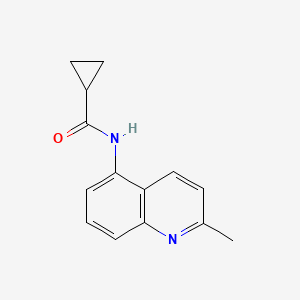
![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2872813.png)
![3-(4-Cyanophenyl)-2-{[(2,4-difluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2872815.png)
![7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2872817.png)

![3,4-Dihydro-2H-chromen-3-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2872821.png)
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
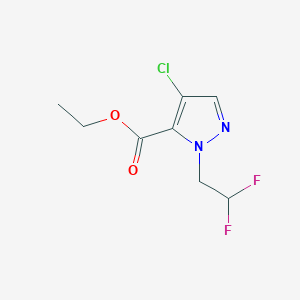
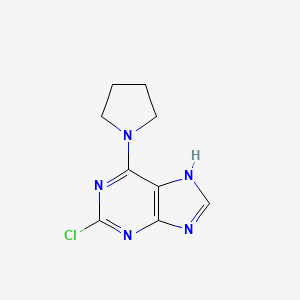
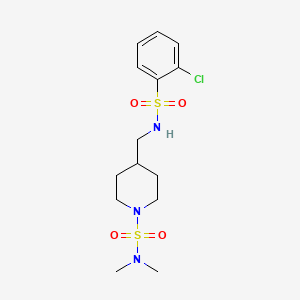
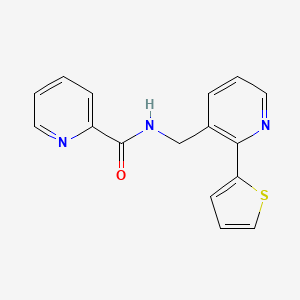

![Tert-butyl 2-[(2-phenylethyl)amino]acetate](/img/structure/B2872830.png)
![N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2872833.png)